molecular formula C16H17NO3 B1268866 Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 52034-37-4

Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1268866
CAS RN: 52034-37-4
M. Wt: 271.31 g/mol
InChI Key: INHIPLWUOJQIIQ-UHFFFAOYSA-N
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Description

OSM-S-46 is a compound that belongs to the aminothienopyrimidine series, which has been studied for its potential applications in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source research and collaboration.

Scientific Research Applications

OSM-S-46 has been extensively studied for its potential applications in scientific research, particularly in the field of malaria treatment. The compound has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has demonstrated that OSM-S-46 inhibits the parasite’s growth by targeting specific enzymes involved in protein synthesis .

In addition to its antimalarial properties, OSM-S-46 has potential applications in other areas of chemistry and biology. For example, it can be used as a tool compound to study the mechanisms of enzyme inhibition and protein synthesis. Furthermore, the compound’s unique chemical structure makes it a valuable candidate for the development of new drugs targeting other infectious diseases .

Safety and Hazards

The safety information for Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate indicates that it has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-46 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically starts with the preparation of thiophene starting materials, which are then subjected to various chemical reactions to form the desired compound. The reaction conditions often involve the use of boronic acids and Suzuki coupling reactions to achieve the final product .

Industrial Production Methods

Industrial production of OSM-S-46 would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. This may involve the use of automated sample preparation systems and integration with liquid chromatography-mass spectrometry (LC-MS) systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

OSM-S-46 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving OSM-S-46 include boronic acids, halogenating agents, and reducing agents. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Major Products Formed

The major products formed from the reactions of OSM-S-46 include various substituted thienopyrimidine derivatives, which can be further evaluated for their biological activity and potential therapeutic applications .

Mechanism of Action

The mechanism of action of OSM-S-46 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase, an enzyme critical for protein synthesis in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to OSM-S-46 include other aminothienopyrimidine derivatives, such as OSM-S-106 and TCMDC-135294. These compounds share a similar chemical scaffold and have been studied for their antimalarial properties .

Uniqueness of OSM-S-46

OSM-S-46 is unique in its specific targeting of asparaginyl-tRNA synthetase, which distinguishes it from other aminothienopyrimidine derivatives that may target different enzymes or pathways. Additionally, the compound’s high potency and low toxicity make it a promising candidate for further development as an antimalarial drug .

properties

IUPAC Name

ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHIPLWUOJQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345088
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52034-37-4
Record name Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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